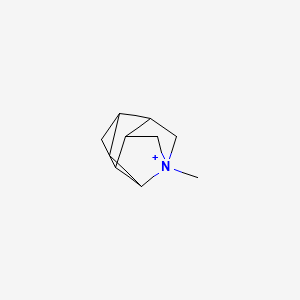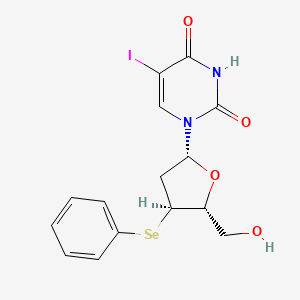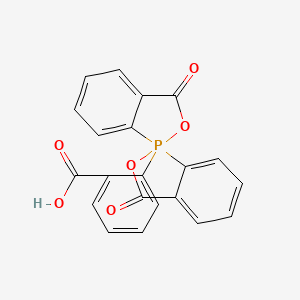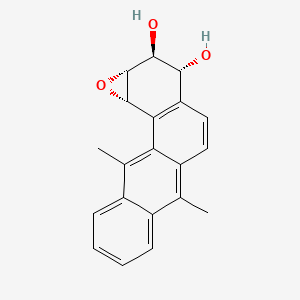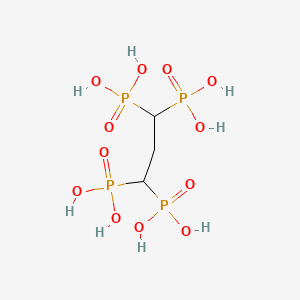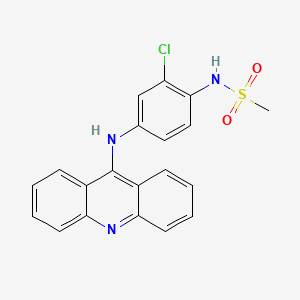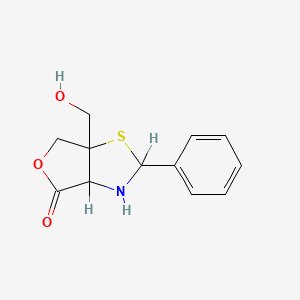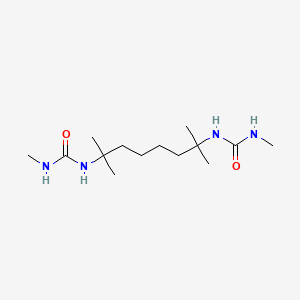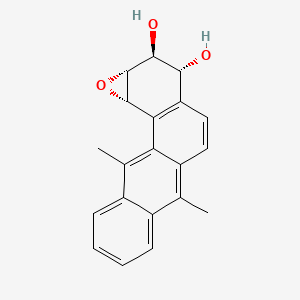
syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide: is a metabolically activated form of 7,12-Dimethylbenz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its potent carcinogenic properties and is widely used in cancer research to study tumor initiation and progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide involves multiple steps. Initially, 7,12-Dimethylbenz(a)anthracene undergoes metabolic activation to form 7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol. This intermediate is then further oxidized to form the epoxide .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Diol derivatives.
Substitution: Substituted products with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology:
- Investigated for its role in DNA adduct formation and mutagenesis.
Medicine:
- Utilized in cancer research to understand the mechanisms of tumor initiation and progression.
Industry:
Mechanism of Action
Mechanism: The compound exerts its effects by forming stable DNA adducts. These adducts result from the reaction of the epoxide group with purine bases in DNA, leading to mutations. The primary molecular target is the adenine base at codon 61 of the H-ras gene, resulting in a -CAA- to -CTA- mutation .
Molecular Targets and Pathways:
DNA: The primary target, leading to mutagenesis.
H-ras Gene: Specific mutations in this gene are associated with tumor initiation.
Pathways: Involves metabolic activation by cytochrome P450 enzymes.
Comparison with Similar Compounds
7,12-Dimethylbenz(a)anthracene: The parent compound.
anti-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide: Another diastereomer with similar properties.
Uniqueness:
Properties
CAS No. |
115225-74-6 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(3S,5R,6S,7R)-12,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C20H18O3/c1-9-11-5-3-4-6-12(11)10(2)15-13(9)7-8-14-16(15)19-20(23-19)18(22)17(14)21/h3-8,17-22H,1-2H3/t17-,18+,19+,20-/m1/s1 |
InChI Key |
SZIWZGXOWBSPTO-FUMNGEBKSA-N |
Isomeric SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)[C@H]5[C@H](O5)[C@H]([C@@H]3O)O |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C5C(O5)C(C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


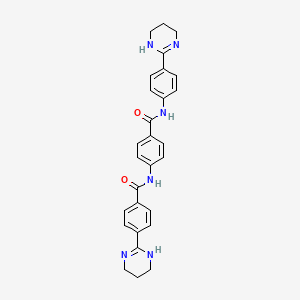
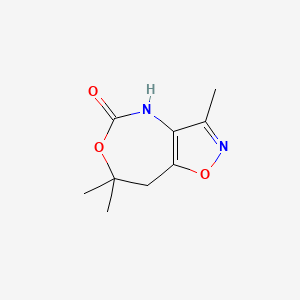

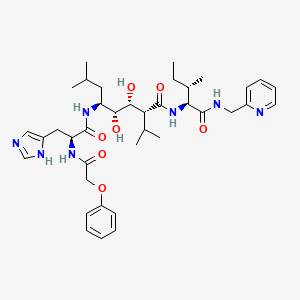
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
